N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.1076919 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetics and Mechanism of Formation
One study delves into the chemical behavior of substituted 4-chloro-N-phenylbutanamides, revealing insights into their kinetics and mechanisms when interacting with aqueous solutions of sodium hydroxide. This research highlights the process of ring closure leading to substituted 1-phenylpyrrolidin-2-ones and their subsequent hydrolysis into derivatives of sodium 4-amino-N-phenylbutanoates. The study provides valuable kinetic measurements, shedding light on the influence of substitution at the α-position of the butanamide skeleton on the cyclization rate constants and dissociation constants in different solvent environments (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Synthesis of Key Intermediates
Another line of research focuses on the synthesis of intermediates crucial for the production of statins, such as atorvastatin. The synthesis involves condensation, chlorination, and ammomolysis reactions, starting from readily available materials to produce 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, demonstrating the compound's significance in pharmaceutical manufacturing processes (Song Hong-rui, 2009).
Lipoxygenase Inhibitors
Research into the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives highlights their potential as lipoxygenase inhibitors. This study underscores the biological activity of heterocyclic compounds, contributing to our understanding of their roles in inhibiting enzymes involved in inflammatory processes (Aziz‐ur‐Rehman et al., 2016).
Antifungal Activity
The synthesis and structural analysis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, exploring its antifungal properties, provide insights into the compound's potential agricultural applications. This research identifies the compound's efficacy against various fungal pathogens, offering a foundation for developing new antifungal agents (Xue Si, 2009).
Metal-Free Oxidative Arylmethylation
Innovative research presents a metal-free oxidative arylmethylation approach, utilizing N-(arylsulfonyl)acrylamides to synthesize 2,2-disubstituted-N-arylbutanamides. This method demonstrates a novel strategy for constructing molecules with an all-carbon quaternary center, highlighting the versatility of N-(4-chloro-2-methylphenyl)-2-phenylbutanamide related compounds in organic synthesis (Fang-Lin Tan et al., 2016).
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-3-15(13-7-5-4-6-8-13)17(20)19-16-10-9-14(18)11-12(16)2/h4-11,15H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKRWYFHUPVFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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